3-(1-Aminocyclohexyl)benzamide
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Overview
Description
3-(1-Aminocyclohexyl)benzamide is an organic compound with the molecular formula C13H18N2O It is a derivative of benzamide, where the benzamide moiety is substituted with an aminocyclohexyl group
Biochemical Analysis
Biochemical Properties
3-(1-Aminocyclohexyl)benzamide, as an amide, generally resists hydrolysis in plain water, even after prolonged heating . In the presence of added acid or base, hydrolysis proceeds at a moderate rate . The hydrolysis of an amide produces an organic acid and ammonia .
Cellular Effects
For instance, Poly(ADP-ribose) polymerase (Parp) inhibitor 3-aminobenzamide (3-AB) has been shown to suppress G1 arrest and enhance G2 arrest after gamma-irradiation in mouse embryonic fibroblast C3D2F1 3T3-a cells .
Molecular Mechanism
Amides can undergo reactions such as hydrolysis, and their reactivity can be influenced by the nature of the substituents attached to the nitrogen and carbonyl carbon atoms .
Metabolic Pathways
Amides can be produced when carboxylic acids react with amines or ammonia in a process called amidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes, such as the use of solid acid catalysts, are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminocyclohexyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
3-(1-Aminocyclohexyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3-Aminobenzamide: A benzamide derivative with an amino group at the 3-position.
Cinitapride: A substituted benzamide with 5-HT receptor antagonist and agonist activity.
Uniqueness
3-(1-Aminocyclohexyl)benzamide is unique due to the presence of the aminocyclohexyl group, which imparts distinct chemical and biological properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1-aminocyclohexyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12(16)10-5-4-6-11(9-10)13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,15H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTGBECFEXDLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC(=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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